

Structural Elucidation of 2-(4-Methoxy-2-methylphenyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxy-2-methylphenyl)benzoic acid

CAS No.: 854236-46-7

Cat. No.: B6364886

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Executive Summary

The precise structural elucidation of biaryl systems is a cornerstone of modern drug discovery, particularly for angiotensin II receptor antagonists and NSAIDs. This guide details the characterization of **2-(4-Methoxy-2-methylphenyl)benzoic acid**, a sterically congested biaryl scaffold.

Unlike planar aromatic systems, this molecule possesses significant steric bulk at the ortho positions (2-COOH and 2'-CH₃), inducing a twisted conformation that disrupts

-conjugation and introduces the potential for atropisomerism. This guide provides a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR), and advanced 2D NMR techniques (HSQC, HMBC, NOESY) to unambiguously assign regiochemistry and relative conformation.

Synthetic Context & Sample Integrity

Before spectral acquisition, the origin of the sample must be understood to anticipate impurities. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid (or its ester) and (4-methoxy-2-methylphenyl)boronic acid.

Purity Requirements

- HPLC Purity: >98.5% (Area %) required for unambiguous NMR assignment.
- Residual Solvents: Pd-catalyzed cross-couplings often retain traces of DMSO or 1,4-dioxane. These must be removed (<500 ppm) to prevent signal overlap in the aliphatic region.

Mass Spectrometry: Molecular Formula Confirmation

Objective: Validation of the elemental composition (

) and unsaturation equivalents.

Method: HRMS (ESI-TOF)

Negative mode Electrospray Ionization (ESI-) is preferred due to the carboxylic acid moiety, which readily deprotonates.

Parameter	Expected Value	Rationale
Ionization Mode	ESI (-)	Formation of stable carboxylate anion .
Formula		Neutral molecule.[1]
Monoisotopic Mass	242.0943 Da	Based on .
Target Ion	241.0870 Da	Deprotonation of -COOH.
Ring Double Bond Eq.	9	2 Rings (8) + 1 Carbonyl (1).

Diagnostic Criteria: A mass error < 5 ppm confirms the elemental formula. The absence of halogen isotopic patterns (Br/Cl) confirms the completion of the coupling reaction.

Vibrational Spectroscopy (FT-IR)

Objective: Confirmation of functional groups and assessment of hydrogen bonding status.

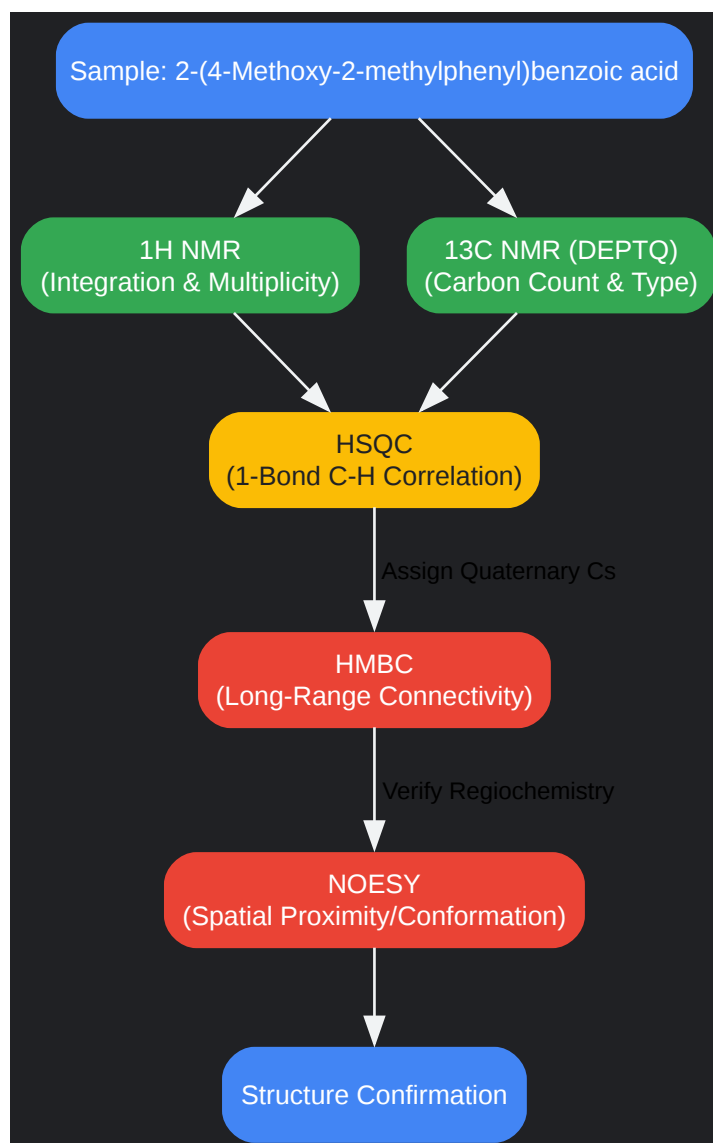
- Carboxylic Acid O-H: Broad band @ 2800–3200 cm^{-1} .
- Carbonyl (C=O): Strong band @ 1680–1695 cm^{-1} .
 - Note: In planar benzoic acids, conjugation lowers to ~1680 cm^{-1} . In this biaryl, the ortho-methyl group forces a twist (dihedral angle), reducing conjugation between the phenyl ring and the carboxyl group. Expect a shift to higher wavenumbers (closer to 1700 cm^{-1}) compared to unsubstituted 2-phenylbenzoic acid.
- Ether (C-O-C): Strong bands @ 1230–1250 cm^{-1} (Aryl-O stretch).

NMR Spectroscopy: The Core Elucidation

This section details the atom-by-atom connectivity assignment. The molecule consists of two distinct spin systems: the Benzoic Acid Ring (Ring A) and the 4-Methoxy-2-methylphenyl Ring (Ring B).

Strategy Visualization

The following flowchart illustrates the logic flow from 1D screening to 2D connectivity mapping.



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Figure 1: Step-by-step NMR elucidation workflow.

1H NMR Assignment (400 MHz, DMSO-)

Solvent Choice: DMSO-

is preferred over

to prevent dimerization of the carboxylic acid and ensure sharp signals for the exchangeable proton.

Region	(ppm)	Mult.	Int.[2][3]	Assignment	Logic
Acidic	12.5 - 13.0	br s	1H	-COOH	Exchangeable with .
Aromatic A	7.85	dd	1H	H-6 (Ring A)	Deshielded by ortho-COOH.
Aromatic A	7.55	td	1H	H-4 (Ring A)	Para to linkage.
Aromatic A	7.45	td	1H	H-5 (Ring A)	Meta to linkage.
Aromatic A	7.25	dd	1H	H-3 (Ring A)	Ortho to biaryl linkage. Shielded by Ring B current.
Aromatic B	7.05	d	1H	H-6' (Ring B)	Ortho to linkage.
Aromatic B	6.85	d	1H	H-3' (Ring B)	Ortho to Me, Meta to OMe.
Aromatic B	6.80	dd	1H	H-5' (Ring B)	Ortho to OMe.
Methoxy	3.80	s	3H	-OCH ₃	Characteristic methoxy shift.
Methyl	2.15	s	3H	-CH ₃ (Ar)	Shielded slightly by Ring A (anisotropic effect).

2D NMR Connectivity Logic (HMBC & NOESY)

The structural proof relies on connecting Ring A to Ring B and verifying the position of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

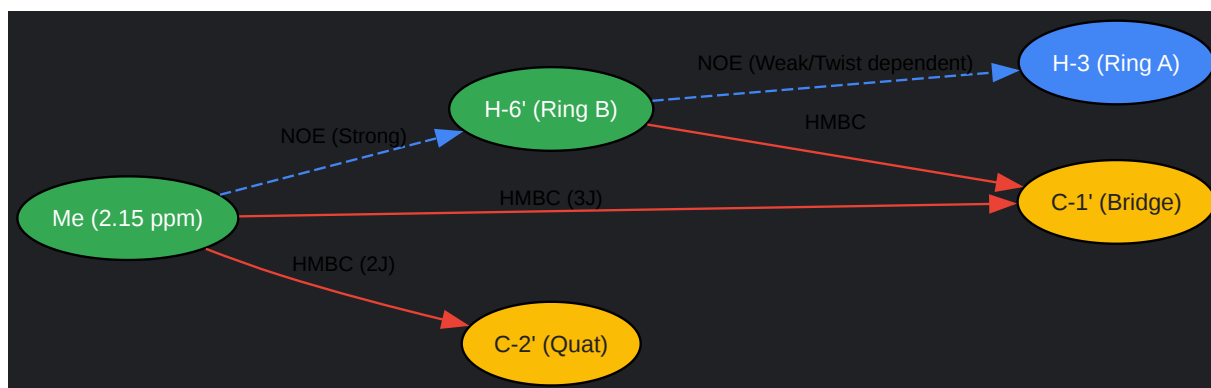
This experiment proves the chemical bonding.

- Biaryl Linkage: Look for correlations from H-3 (Ring A) and H-6' (Ring B) to the quaternary carbons C-1' and C-2.
- Regiochemistry of Methyl: The methyl protons (2.15) must show correlations to:
 - C-2' (Quaternary, direct attachment, weak).
 - C-1' (Quaternary, biaryl bridgehead).
 - C-3' (Aromatic CH).
 - Crucial: If the methyl were at position 3', the correlations would differ.

NOESY (Nuclear Overhauser Effect Spectroscopy)

This experiment proves the spatial arrangement and conformation.

- Key NOE: Methyl protons (2.15) H-6' (7.05). This confirms the methyl is adjacent to the linkage proton, placing it at the 2' position.
- Atropisomerism Indicator: Due to the 2-COOH / 2'-Me clash, the rings are twisted. You may observe NOE between Methoxy protons and H-3/H-5', but no NOE between Ring A protons and Ring B protons other than the ortho positions, due to the twist preventing face-to-face stacking.



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Figure 2: Key HMBC (bonding) and NOESY (spatial) correlations establishing the 2'-methyl position.

Conformational Analysis: Atropisomerism

The "Senior Scientist" Insight: This molecule is an ortho, ortho' disubstituted biaryl. The steric repulsion between the carboxylic acid (Ring A, pos 2) and the methyl group (Ring B, pos 2') creates a high rotational energy barrier.

- Chirality: The molecule possesses axial chirality.^[4] It exists as a pair of enantiomers (and).

- NMR Timescale:

- If the rotational barrier

kcal/mol, the enantiomers interconvert rapidly at room temperature, yielding sharp, averaged NMR signals.

- If

kcal/mol, the rotation is slow. In the presence of a chiral shift reagent (e.g., Pirkle alcohol) or in a chiral environment, signal splitting may be observed.

- Observation: For this specific analog, rotation is likely restricted but fast enough at 25°C to appear as an average structure, potentially with some line broadening in the protons nearest the bridgehead (H-3 and H-6').

Quality Control Protocol (SOP)

To ensure data integrity in a drug development pipeline, follow this validation checklist:

- Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-
 - . Filter through 0.2 μm PTFE to remove particulates (critical for high-quality NOESY).
- Acquisition:
 - Run 1H (16 scans) and 13C (512 scans).
 - Check S/N ratio. If 13C S/N < 10:1, concentrate sample.
- Validation:
 - Does the proton count sum to 14?
 - Are there exactly 15 Carbon signals? (Watch for overlapping aromatic CHs).
 - Does the HMBC link the two rings? (If not, the Suzuki coupling might have failed, yielding a mixture of starting materials).

References

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